3-octyl-1H-benzimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

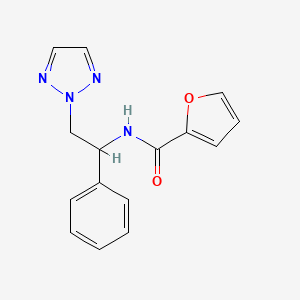

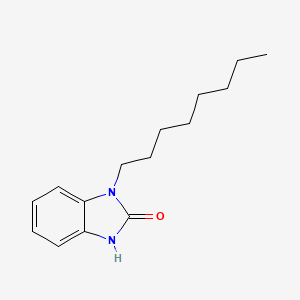

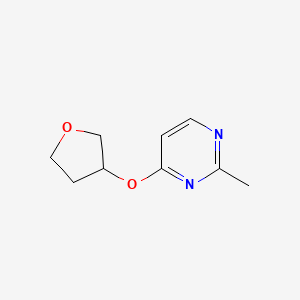

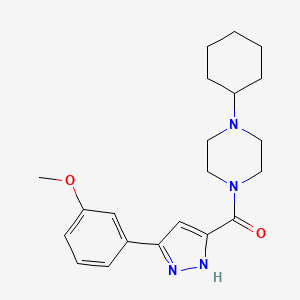

“3-octyl-1H-benzimidazol-2-one” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to an imidazole ring . In the title compound, the octyl group adopts an all-trans conformation .

Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed . A specific synthesis method for “this compound” is not available in the retrieved papers.Molecular Structure Analysis

In the title compound, molecules form centrosymmetric dimers with an R (2) (2) (8) graph-set motif, linked by pairs of N-H⋯O hydrogen bonds. In addition, C-H⋯O contacts are observed .Future Directions

Benzimidazole derivatives play a crucial role in the field of medicinal chemistry because they possess a wide range of bioactivities . Therefore, the future direction could involve further exploration of the biological activities of “3-octyl-1H-benzimidazol-2-one” and its potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives have a broad range of targets due to their diverse biological activities . They are known to interact with various enzymes, receptors, and proteins, influencing numerous biological processes.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The interaction can result in the inhibition or activation of the target, depending on the specific derivative and target involved.

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to cell growth and proliferation, inflammation, and various disease processes.

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives are known to exert a wide range of biological effects, often related to their interaction with their targets . These effects can include changes in cell growth and proliferation, inflammation, and various disease processes.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

Biochemical Analysis

Biochemical Properties

It is known that benzimidazole derivatives, which this compound is a part of, have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

It is known that its main decomposition product acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .

Molecular Mechanism

It is known that it is a strong electron donor molecule that can be used for n-type doping .

Temporal Effects in Laboratory Settings

It is known that it is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .

Metabolic Pathways

It is known that benzimidazoles, which this compound is a part of, are involved in various metabolic pathways .

Properties

IUPAC Name |

3-octyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-3-4-5-6-9-12-17-14-11-8-7-10-13(14)16-15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEODLMHXMGELLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2474943.png)

![tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate](/img/structure/B2474945.png)

![6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2474959.png)